N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide is a fluorinated organic compound with the molecular formula C11H9F6NO2 and a molecular weight of 301.19 g/mol . This compound is characterized by the presence of both trifluoromethyl and hydroxy functional groups, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide typically involves the reaction of benzylamine with a trifluoromethyl ketone precursor under controlled conditions . The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like methanol or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of N-Benzyl-3,3,3-trifluoro-2-oxo-2-(trifluoromethyl)propanamide.
Reduction: Formation of N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propylamine.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of fluorinated compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the hydroxy and amide groups.
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid: Contains a carboxylic acid group instead of an amide.
2-Propenoic acid, 2-methyl-, 5-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]norbornan-2-yl]: Contains a norbornane ring and a propenoic acid group.
Uniqueness
N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide is unique due to the combination of its trifluoromethyl, hydroxy, and amide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H9F6NO2 |
---|---|
Molekulargewicht |
301.18 g/mol |
IUPAC-Name |
N-benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C11H9F6NO2/c12-10(13,14)9(20,11(15,16)17)8(19)18-6-7-4-2-1-3-5-7/h1-5,20H,6H2,(H,18,19) |
InChI-Schlüssel |
MJINMYSBOXKORR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.